molecular formula C14H11ClN2O B14569003 Benzenecarboximidamide, 3-(4-chlorobenzoyl)- CAS No. 61625-25-0

Benzenecarboximidamide, 3-(4-chlorobenzoyl)-

Cat. No.: B14569003
CAS No.: 61625-25-0
M. Wt: 258.70 g/mol
InChI Key: DDKXUKNBGZBUTQ-UHFFFAOYSA-N
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Description

Benzenecarboximidamide, 3-(4-chlorobenzoyl)- is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzenecarboximidamide group attached to a 4-chlorobenzoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenecarboximidamide, 3-(4-chlorobenzoyl)- typically involves the reaction of benzenecarboximidamide with 4-chlorobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzenecarboximidamide, 3-(4-chlorobenzoyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) are employed in substitution reactions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzenecarboximidamide derivatives depending on the nucleophile used.

Scientific Research Applications

Benzenecarboximidamide, 3-(4-chlorobenzoyl)- has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of Benzenecarboximidamide, 3-(4-chlorobenzoyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenecarboximidamide, 3-(4-chlorobenzoyl)- is unique due to the presence of both the benzenecarboximidamide and 4-chlorobenzoyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

61625-25-0

Molecular Formula

C14H11ClN2O

Molecular Weight

258.70 g/mol

IUPAC Name

3-(4-chlorobenzoyl)benzenecarboximidamide

InChI

InChI=1S/C14H11ClN2O/c15-12-6-4-9(5-7-12)13(18)10-2-1-3-11(8-10)14(16)17/h1-8H,(H3,16,17)

InChI Key

DDKXUKNBGZBUTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=N)N)C(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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